molecular formula C5H9F3O2 B3377707 1,1,1-Trifluoro-4-methoxybutan-2-ol CAS No. 1343738-56-6

1,1,1-Trifluoro-4-methoxybutan-2-ol

Cat. No.: B3377707
CAS No.: 1343738-56-6
M. Wt: 158.12 g/mol
InChI Key: WSADNWLSNXKDRB-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of trifluoromethyl and methoxy functional groups, which contribute to its distinct chemical behavior.

Properties

IUPAC Name

1,1,1-trifluoro-4-methoxybutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3O2/c1-10-3-2-4(9)5(6,7)8/h4,9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSADNWLSNXKDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343738-56-6
Record name 1,1,1-trifluoro-4-methoxybutan-2-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-4-methoxybutan-2-ol can be achieved through several methods. One common approach involves the addition-elimination reaction to 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, followed by a thiazolium-catalyzed Stetter reaction . Another method involves the reaction of 4-bromo-1,1,2-trifluoro-1-butene with potassium hydroxide in the presence of tetrabutylammonium bromide as a phase transfer catalyst .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-methoxybutan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

1,1,1-Trifluoro-4-methoxybutan-2-ol has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of trifluoromethyl-substituted thiophenes, furans, pyrroles, and piperazines.

    Biology: The compound is used in the development of fluorinated analogs of biologically active molecules.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1,1,1-Trifluoro-4-methoxybutan-2-ol exerts its effects involves interactions with molecular targets and pathways specific to its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxy group can influence its reactivity and binding affinity to target molecules. These interactions contribute to the compound’s unique chemical and biological properties.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-2-methyl-1-butanol
  • 1,1,1-Trifluoro-2,4-pentanedione
  • 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

Uniqueness

1,1,1-Trifluoro-4-methoxybutan-2-ol is unique due to the combination of its trifluoromethyl and methoxy functional groups, which impart distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it valuable for various applications in research and industry.

Biological Activity

1,1,1-Trifluoro-4-methoxybutan-2-ol is a fluorinated alcohol that has garnered interest in various scientific fields due to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and industry.

Chemical Structure and Properties

The compound is characterized by the presence of both trifluoromethyl and methoxy functional groups. These groups significantly influence its chemical behavior, enhancing lipophilicity and metabolic stability, which are critical for biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate lipid membranes, facilitating its interaction with various biological molecules.
  • Enzyme Interaction : The compound is utilized in studying enzyme mechanisms and as a probe in biochemical assays. It can modulate the activity of target proteins by binding to their active sites.
  • Fluorinated Analogs : It serves as a building block for synthesizing fluorinated analogs of biologically active molecules, which may exhibit enhanced efficacy or altered pharmacokinetic properties.

Research Findings

Several studies have investigated the biological implications of this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Enzyme ModulationDemonstrated ability to enhance or inhibit enzyme activity depending on concentration.
Drug DesignUsed in the synthesis of fluorinated compounds with improved bioavailability.
Antimicrobial PropertiesExhibited potential antimicrobial effects in preliminary assays.

Case Studies

Case Study 1: Enzyme Mechanism Exploration
In a study focused on enzyme interactions, this compound was used to elucidate the mechanism of action of a specific enzyme involved in metabolic pathways. The compound's ability to act as a competitive inhibitor was highlighted, showcasing its utility in drug development.

Case Study 2: Synthesis of Fluorinated Pharmaceuticals
Researchers synthesized several fluorinated pharmaceutical intermediates using this compound. These compounds demonstrated enhanced stability and bioactivity compared to their non-fluorinated counterparts.

Applications in Industry

The compound is not only significant in academic research but also has practical applications in various industries:

  • Pharmaceuticals : It plays a crucial role in developing new drugs by serving as an intermediate for synthesizing active pharmaceutical ingredients (APIs) with improved properties.
  • Specialty Chemicals : Its unique properties make it valuable for producing specialty chemicals that require specific functional characteristics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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